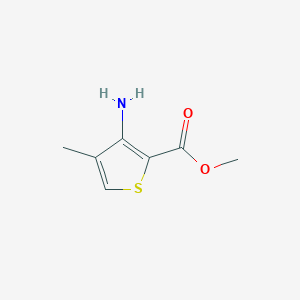

Methyl 3-amino-4-methylthiophene-2-carboxylate

描述

属性

IUPAC Name |

methyl 3-amino-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICRPERKKBDRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234070 | |

| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85006-31-1 | |

| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-methyl-2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA24473AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] The information herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is an organic compound featuring a thiophene ring substituted with amino, methyl, and methyl carboxylate groups.[3]

-

IUPAC Name: this compound[4]

-

Synonyms: 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, Articaine impurity I (PhEur)[2][4][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 171.22 g/mol | [1][4][5][8] |

| Appearance | White to light yellow or pale yellow crystal powder | [1][2][7] |

| Melting Point | 85-88 °C | [1][5][9] |

| Boiling Point (Predicted) | 318.6 ± 37.0 °C at 760 mmHg | [1][2][9] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1][2][9] |

| Solubility | Water: 1 g/L at 35 °C. Soluble in Chloroform (Slightly) and Methanol (Slightly). | [9] |

| pKa (Predicted) | 1.71 ± 0.10 | [9] |

| Flash Point | >100 °C | [2][9] |

| Refractive Index (Predicted) | 1.586 | [2][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard methodologies for organic compounds can be applied. An example protocol for melting point determination is provided below.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Apparatus and Materials:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[11]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. The melting point is reported as this range.

A general workflow for the synthesis of this compound is described in the literature, which can be a prerequisite for physicochemical analysis.[12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a synthesized organic compound like this compound.

Safety and Handling

This compound is classified as an irritant.[9] It is irritating to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[11] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Applications in Drug Development

This compound is a versatile building block in organic synthesis.[3] It is primarily utilized as a pharmaceutical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its structural features, including the amino group and the thiophene ring, make it a valuable precursor for the development of novel therapeutic agents.[3] For instance, it is a known intermediate in the synthesis of Articaine.[7] It is also used in the preparation of benzimidazol thienylamine compounds.[15]

References

- 1. 85006-31-1 this compound Manufacturer – EASTFINE [eastfine.net]

- 2. This compound CAS 85006-31-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemixl.com [chemixl.com]

- 4. This compound | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound-85006-31-1 [ganeshremedies.com]

- 7. achemtek.com [achemtek.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 15. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

CAS Number: 85006-31-1

This technical guide provides a comprehensive overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a thiophenecarboxylic acid derivative.[1] It presents as a white to off-white or light yellow crystalline powder.[2][3] The compound's properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 85006-31-1 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester, 3-Aminoarticaine, Articaine impurity I | [1] |

| EC Number | 285-060-8 | [1] |

| PubChem CID | 123584 | [1][2] |

| MDL Number | MFCD00051822 | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 171.22 g/mol | [1] |

| Melting Point | 84 - 88 °C | [2][4] |

| Appearance | White to orange to green powder to crystal | [2] |

| Flash Point | > 100 °C | [4] |

| Boiling Point | 318.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.264 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in water | [5] |

Table 3: Spectral Data

| Spectroscopy Type | Key Features | Reference |

| GC-MS | Available in NIST Mass Spectrometry Data Center | [1] |

| ATR-IR | Data available from SpectraBase | [1] |

| ¹H NMR | Data available from NMRShiftDB | [1] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.[6] Variations of this method are prevalent in the literature.

Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

-

Heat the resulting solution to boiling.

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

-

Reflux the mixture for 5 hours.

-

After reflux, cool the reaction mixture in an ice bath.

-

Add dry ether (50 ml) to precipitate a sticky solid.

-

Filter the precipitate with the aid of kieselguhr.

-

Create a slurry of the kieselguhr in water and filter.

-

Basify the filtrate with ammonia.

-

Extract the aqueous layer with ether (2x).

-

Combine the ether extracts and dry over sodium sulphate.

-

Filter and evaporate the solvent to yield the final product.

Expected Yield: 1.1 g (64%) with a melting point of 82-83 °C.[7]

Synthesis from Methyl 2-Methyl-3-Oxo-Tetrahydrothiophene-2-Carbonate

An alternative synthetic route is also documented.

Experimental Protocol:

-

Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.

-

Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.

-

Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.

-

Maintain the reaction temperature at 70-90°C for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

-

Filter the resulting solid (filter cake).

-

Wash the filter cake with 500 ml of water and dry.

Expected Yield: 82.5 g (96.5%) with a purity of 98.3%.[8]

Chemical Reactivity and Applications in Drug Development

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.[2][9]

Synthesis of Articaine

A significant application of this compound is in the manufacturing of Articaine, a widely used local anesthetic in dentistry.[3][10][11] The thiophene ring, introduced via this intermediate, is a key structural feature of the Articaine molecule.[10][11]

Synthesis of Thieno[3,2-d]pyrimidines

The amino and ester functionalities of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems like thieno[3,2-d]pyrimidines.[12] These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities, including potential as 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors.[12]

Palladium-Catalyzed Direct Arylation

The thiophene ring can undergo palladium-catalyzed direct arylation reactions, allowing for the introduction of various aryl groups at the C5 position.[13] This reaction is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies. Potassium acetate is noted as a critical base to promote the desired arylation while inhibiting competing amination reactions.[13]

Synthesis of N-Acylhydrazone Derivatives

The ester group can be converted to a carbohydrazide through hydrazinolysis.[14] This intermediate can then be condensed with various aldehydes to produce N-acylhydrazone derivatives, which have been investigated for their potential as antinociceptive agents.[14]

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key synthetic workflows and a representative biological pathway involving derivatives of this compound.

Caption: Synthetic pathway from the intermediate to Articaine.

Caption: General workflow for thieno[3,2-d]pyrimidine synthesis.

Caption: Inhibition of 17β-HSD2 by thienopyrimidine derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary importance lies in its role as a precursor to a variety of biologically active molecules, most notably the local anesthetic Articaine and a range of thieno[3,2-d]pyrimidine derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. This compound | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 85006-31-1 | CAS DataBase [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemixl.com [chemixl.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound-85006-31-1 [ganeshremedies.com]

- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic Data for Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a thorough analysis of the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ).[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

| m/z | Ion Assignment |

| 171 | [M]⁺ (Molecular Ion) |

| 140 | Fragment |

| 139 | Fragment |

Note: Detailed fragmentation analysis is not available in the provided search results.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

One common synthetic route involves the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[3]

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

-

Bring the solution to a boil.

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

-

Reflux the mixture for 5 hours.[3]

-

After reflux, cool the reaction mixture in an ice bath.

-

Add dry ether (50 ml) to precipitate the product. A sticky precipitate will form.

-

Filter the precipitate with the aid of kieselguhr.

-

Create a slurry of the kieselguhr with water and filter again.

-

Basify the filtrate with ammonia.

-

Extract the aqueous layer with ether (2x).

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[3]

Another documented method utilizes N,N-dimethylformamide as the solvent and includes anhydrous ferric chloride and cyanuric chloride.[4]

Procedure:

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole) in N,N-dimethylformamide (435 ml).

-

Add anhydrous ferric chloride (2.43 g, 0.015 mole) and cyanuric chloride (2.77 g, 0.015 mol).

-

Add hydroxylamine hydrochloride (48.6 g, 0.7 mol).

-

Maintain the reaction temperature at 70-90°C for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

-

Filter the resulting solid, wash with 500 ml of water, and dry to obtain the product. This method reports a yield of 96.5%.[4]

Spectroscopic Analysis

The following outlines the general procedures for obtaining the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are often obtained using an Attenuated Total Reflectance (ATR) technique on an FT-IR spectrometer, such as a Bruker Tensor 27.[5] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra are commonly acquired using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).[5]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-methylthiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document collates available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile

This compound (CAS No. 85006-31-1) is a solid with a melting point of 85-88 °C.[1] Its solubility is a critical parameter for its use in synthetic chemistry, particularly in reaction kinetics, purification, and formulation. While extensive quantitative data is not widely published, the available information provides a foundational understanding of its behavior in various solvents.

Data Presentation: Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that much of the available data is qualitative.

| Solvent | CAS Number | Solubility | Temperature (°C) | Units |

| Water | 7732-18-5 | 1 | 35 | g/L |

| Methanol | 67-56-1 | Soluble | Not Specified | Qualitative |

| Chloroform | 67-66-3 | Slightly Soluble | Not Specified | Qualitative |

Note: The lack of extensive quantitative data highlights an area for further experimental investigation to fully characterize this compound's solubility profile.

Experimental Protocols: Solubility Determination

The determination of solubility is a fundamental analytical procedure. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

-

The flask is then placed in a thermostatically controlled shaker or water bath set to the desired temperature.

-

The mixture is agitated for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is established, the suspension is allowed to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. The filtration should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

-

Analysis of the Saturated Solution:

-

The clear, saturated filtrate is then diluted with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

The concentration of the diluted solution is determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve for this compound in the same solvent is used for quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

S = (Concentration of diluted sample) x (Dilution factor)

-

Considerations for Accuracy:

-

Purity of Compound and Solvent: The purity of both the solute and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Temperature must be precisely controlled throughout the experiment as it significantly influences solubility.

-

Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points until the concentration remains constant.

-

pH of the Medium: For ionizable compounds, the pH of the medium can have a substantial effect on solubility. While less critical for organic solvents, any acidic or basic impurities could influence the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the Shake-Flask method.

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility studies using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

References

Unveiling the Molecular Architecture: A Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical development. While a definitive crystal structure for this specific compound remains to be published, this document presents crucial data for researchers, including detailed experimental protocols for its synthesis and an analysis of a closely related analogue's crystal structure to infer molecular geometry and packing.

Physicochemical Properties

This compound is a thiophene derivative with the molecular formula C7H9NO2S.[1] It presents as a white to light yellow crystalline powder.[2] This compound is a valuable building block in organic synthesis, notably in the manufacturing of the dental local anesthetic, Articaine.[1]

| Property | Value | Source |

| Molecular Formula | C7H9NO2S | [1][2][3][4][5] |

| Molecular Weight | 171.22 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 85-88 °C | [2][6] |

| Boiling Point (Predicted) | 318.6±37.0 °C | [2] |

| Density (Predicted) | 1.264±0.06 g/cm3 | [2][6] |

| CAS Number | 85006-31-1 | [1][3][5] |

| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)c1scc(C)c1N |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The following protocols are detailed for reproducibility in a laboratory setting.

Experimental Protocol 1: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This procedure involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.

Materials:

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

-

Acetonitrile (13 ml)

-

Hydroxylamine hydrochloride (0.69 g)

-

Dry ether (50 ml)

-

Kieselguhr

-

Ammonia solution

-

Sodium sulphate

Procedure:

-

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.

-

Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.

-

Cool the reaction mixture in an ice bath and add dry ether, which will cause a sticky precipitate to form.

-

Filter the precipitate with the aid of kieselguhr.

-

Create a slurry of the kieselguhr in water and filter again.

-

Basify the filtrate with ammonia solution and extract with ether twice.

-

Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[7]

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis of this compound (Protocol 1).

Structural Analysis: Insights from a Close Analogue

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a closely related isomer, Ethyl 2-amino-4-methylthiophene-3-carboxylate , provides valuable insights into the likely molecular conformation and packing of the title compound. The primary differences are the positions of the amino and carboxylate groups on the thiophene ring and the nature of the ester (ethyl vs. methyl).

Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

| Parameter | Value |

| Chemical Formula | C8H11NO2S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8723 (3) |

| b (Å) | 10.1932 (4) |

| c (Å) | 11.0456 (4) |

| α (°) | 98.243 (3) |

| β (°) | 101.467 (3) |

| γ (°) | 99.112 (3) |

| Volume (ų) | 942.34 (6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.391 |

| R-factor (%) | 4.6 |

Data obtained from the Crystallography Open Database.

Synthesis and Crystallization of the Analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate

For researchers interested in obtaining crystals for structural studies, the following protocol for the synthesis and crystallization of the analogue is provided as a reference.

Experimental Protocol 2: Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Absolute ethanol

-

Hexane

-

Ethyl acetate

-

Silica gel (100-200 mesh)

Procedure:

-

Prepare a solution of elemental sulfur and diethylamine in absolute ethanol.

-

Separately, mix acetone and ethyl cyanoacetate in absolute ethanol.

-

Add the ketone/ester mixture to the sulfur/amine solution and stir at 50°C for 3 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.

-

Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.

-

Obtain yellow crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in ethyl acetate.

The workflow for the synthesis and crystallization of the analogue is presented below:

Caption: Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Conclusion

This compound is a crucial intermediate with well-defined physicochemical properties and established synthetic routes. While its own crystal structure is yet to be determined, the analysis of its close analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, offers valuable structural information for researchers in the field of drug design and development. The detailed protocols provided herein aim to facilitate further research and application of this versatile thiophene derivative.

References

- 1. This compound-85006-31-1 [ganeshremedies.com]

- 2. 85006-31-1 this compound Manufacturer – EASTFINE [eastfine.net]

- 3. This compound | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achemtek.com [achemtek.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. prepchem.com [prepchem.com]

biological activity of Methyl 3-amino-4-methylthiophene-2-carboxylate derivatives

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically important compounds.[1] A specific derivative, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[2][3] Its structural features, including an amino group and a carboxylate group, make it a versatile building block for creating novel derivatives with potential therapeutic applications.[4] This technical guide provides a comprehensive overview of the biological activities reported for derivatives of this core structure, with a focus on their antimicrobial and anticancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes and pathways to support further research and development in this area.

Biological Activities

Derivatives of the this compound core have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The functionalization of this scaffold allows for the modulation of its pharmacological profile.[2][5]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential in combating microbial resistance, a critical global health challenge.[6] Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][6]

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Type | Quantitative Data (MIC) | Reference(s) |

| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | Antibacterial | 16 - 32 mg/L (MIC₅₀) | [1] |

| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | Antibacterial | 8 - 32 mg/L (MIC₅₀) | [1] |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | Antibacterial | Potent (More than gentamicin) | [7][8][9] |

| Benzo[b]thiophene Derivatives | Candida albicans, Candida tropicalis | Antifungal | 32 - 64 µg/mL | [6] |

| Benzo[b]thiophene Derivatives | Escherichia coli (with Polymyxin B) | Antibacterial | 8 - 64 µg/mL | [6] |

| 3-Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Antibacterial | Inhibition up to 86.9% | [5] |

| Spiro-indoline-oxadiazole Derivative | Clostridium difficile | Antibacterial | 2 - 4 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration. MIC₅₀ is the concentration that inhibits 50% of the tested isolates.

The mechanism of antibacterial action for some thiophene derivatives involves increasing bacterial membrane permeabilization and potentially binding to outer membrane proteins like CarO1, Omp33, OmpW, and OmpC.[1]

Anticancer Activity

The thiophene scaffold is also integral to the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[11][12] The mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[11][13]

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Type | Quantitative Data (IC₅₀) | Reference(s) |

| Compound 480 (Thiophene Derivative) | HeLa (Cervical Cancer) | Cytotoxicity | 12.61 µg/mL | [14] |

| Compound 480 (Thiophene Derivative) | HepG2 (Liver Cancer) | Cytotoxicity | 33.42 µg/mL | [14] |

| Compound 8e (Thiophene Derivative) | Various (NCI-60 panel) | Growth Inhibition | 0.411 - 2.8 µM (GI₅₀) | [12] |

| Compound 31 (Thiophene Derivative) | HepG2 (Liver Cancer) | Antiproliferative | 11.1 nM | [15] |

| Thienopyrimidine 3b | HepG2, PC-3 (Liver, Prostate) | Cytotoxicity | 3.105 µM (HepG2), 2.15 µM (PC-3) | [13] |

| Thiophene-carboxamide 2b | Hep3B (Liver Cancer) | Antiproliferative | 5.46 µM | [16] |

| Thienopyrimidine 2 | MCF-7 (Breast Cancer) | Antiproliferative | 4.3 µg/mL (0.013 µM) | [17] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for antimicrobial and anticancer testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[18][19]

Materials:

-

Test compounds (Thiophene derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]

-

Sterile 96-well microtiter plates

-

Solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Positive control (standard antibiotic) and negative control (broth with solvent)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[18]

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells. Add the compound stock solution to the first well of each test row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[18]

-

Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[1][20]

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[1][20]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[20]

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[11][14]

Materials:

-

Test compounds (Thiophene derivatives)

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

-

Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[11][14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).[11]

-

Incubation: Incubate the plates for another 24-72 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][21]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[11][14]

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Visualizations

Diagrams are provided to illustrate key workflows and hypothetical mechanisms relevant to the study of these derivatives.

Caption: General workflow for the evaluation of thiophene derivatives.

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.

Caption: SAR concept for antibacterial activity of thiophene-2-carboxamides.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. The available data strongly support their further investigation as both antimicrobial and anticancer agents. The presence of multiple functionalization points on the thiophene scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to design and execute further studies, aiming to translate the potential of these derivatives into novel therapeutic agents.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound-85006-31-1 [ganeshremedies.com]

- 4. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. staff.najah.edu [staff.najah.edu]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of methyl 3-amino-4-methylthiophene-2-carboxylate, a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features make it a valuable precursor for a wide array of heterocyclic compounds, leading to the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 85006-31-1 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [2][3] |

| Molecular Weight | 171.22 g/mol | [2][3] |

| Appearance | White to pale yellow crystal powder | [3] |

| Melting Point | 85-88 °C | [2] |

| Purity | ≥97% | [2] |

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator | [3] |

Synthesis of this compound

The synthesis of the title compound is most commonly achieved through two primary routes: the Gewald reaction and the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[4][5] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative, utilizing the Gewald multicomponent reaction. The Gewald reaction offers an efficient one-pot methodology for the preparation of this heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug development. These application notes include a comprehensive experimental protocol, a summary of reaction parameters, and visualizations of the reaction workflow and mechanism.

Introduction

The Gewald reaction is a versatile and widely employed method for the synthesis of 2-aminothiophenes.[1][2] This one-pot, three-component reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1] Polysubstituted 2-aminothiophenes are valuable intermediates in the synthesis of various biologically active compounds and materials.[3][4]

This protocol specifically details the synthesis of this compound, a compound with potential applications in pharmaceutical research.

Data Presentation

The efficiency of the Gewald reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of this compound.

| Carbonyl Compound | Active Methylene Compound | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aldehydes/Ketones | Cyanoacetamides | Triethylamine (1.0) | Ethanol | Reflux | 2-3 | Good | [5] |

| Ketones/Aldehydes | Malononitrile/Ethyl Cyanoacetate | Morpholine/Triethylamine (0.1-0.2) | Ethanol/Methanol | 40-50 | 2-24 | Variable | [6] |

| Aldehydes | Cyanoacetamides | Triethylamine (1.0) | Ethanol | Ambient | - | Good | [5] |

| Ketones | Malononitrile/Ethyl Cyanoacetate | Piperidinium Borate (0.2) | Ethanol/Water (9:1) | 100 | 0.3-1 | Excellent | [7] |

| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | - | - | 65-70 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Gewald reaction.

Starting Materials:

-

Propionaldehyde (Reagent Grade)

-

Methyl Cyanoacetate (Reagent Grade)

-

Elemental Sulfur (Powder)

-

Triethylamine or Morpholine (Reagent Grade)

-

Ethanol or Methanol (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1.0 equiv.), methyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent such as ethanol or methanol.[8]

-

Addition of Base: To the stirred mixture, add a catalytic amount of a base like triethylamine or morpholine (0.1-1.0 equiv.).[5][8] The addition of the base should be done at room temperature.

-

Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. If a solid precipitate forms, it is collected by filtration and washed with cold ethanol.[6]

-

Purification: If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by one of the following methods:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6]

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[6]

-

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Gewald reaction.

Caption: Experimental workflow for the Gewald synthesis.

Gewald Reaction Mechanism

The mechanism for the Gewald reaction involves three key stages, as depicted in the following diagram.

Caption: Mechanism of the Gewald reaction.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

The Gewald Synthesis of 2-Aminothiophenes: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, the Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This multicomponent reaction offers an efficient and versatile one-pot method for constructing the thiophene ring system from readily available starting materials. This document provides a detailed protocol for performing the Gewald synthesis, including reaction mechanisms, experimental procedures, and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanism and General Workflow

The Gewald synthesis is a one-pot reaction that proceeds through three main steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[1] The reaction is typically initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][2][3][4] Subsequently, elemental sulfur adds to the α-carbon of this intermediate. The final step involves an intramolecular cyclization where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring.[1][3][4]

Numerous modifications to the original protocol exist, including the use of different bases, catalysts, solvents, and energy sources like microwave irradiation to enhance yields and shorten reaction times.[1][3]

References

Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The versatile nature of the 2-aminothiophene core allows for extensive functionalization, making it a valuable building block in the synthesis of novel drug candidates and functional materials.

The Gewald three-component reaction, first reported in 1966, remains one of the most efficient and widely utilized methods for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the desired 2-aminothiophene.[1]

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These advancements include the use of various catalysts, alternative energy sources such as microwave and ultrasound irradiation, and solvent-free reaction conditions.

These application notes provide detailed protocols for four distinct and efficient one-pot methods for the synthesis of polysubstituted 2-aminothiophenes, catering to a range of laboratory setups and green chemistry requirements. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

General Reaction Workflow

The one-pot synthesis of polysubstituted 2-aminothiophenes generally follows a straightforward workflow, from the initial setup to the final characterization of the product.

Caption: General experimental workflow for the one-pot synthesis of 2-aminothiophenes.

Experimental Protocols

Four distinct protocols for the one-pot synthesis of polysubstituted 2-aminothiophenes are detailed below. Each protocol offers specific advantages, ranging from the use of green catalysts to solvent-free conditions.

Protocol 1: L-Proline Catalyzed Synthesis

This protocol utilizes the environmentally benign and readily available amino acid L-proline as a catalyst.[2] The reaction proceeds under mild conditions and offers good to excellent yields for a variety of substrates.[2]

Materials:

-

Ketone or aldehyde (1.0 mmol)

-

Active methylene nitrile (malononitrile or ethyl cyanoacetate) (1.0 mmol)

-

Elemental sulfur (1.2 mmol, 38 mg)

-

L-proline (0.1 mmol, 11.5 mg)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Deionized water

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a 25 mL round-bottom flask, add the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).

-

Add DMF (3 mL) to the flask and stir the mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[3]

Protocol 2: Piperidinium Borate Catalyzed Synthesis

This method employs a recyclable piperidinium borate salt as a conjugate acid-base catalyst, offering excellent yields in short reaction times under environmentally friendly conditions.[4][5]

Materials:

-

Ketone (1.0 mmol)

-

Active methylene nitrile (malononitrile or ethyl cyanoacetate) (1.0 mmol)

-

Elemental sulfur (1.0 mmol, 32 mg)

-

Piperidinium borate (0.2 mmol)

-

Ethanol (5 mL)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.0 mmol), and piperidinium borate (0.2 mmol).

-

Add ethanol (5 mL) and reflux the mixture with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 15-60 minutes.[4]

-

After completion, cool the reaction mixture to room temperature.

-

Add 10 mL of cold water to the flask to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Ultrasound-Assisted Synthesis in Water

This protocol utilizes ultrasound irradiation to promote the reaction in water, offering a green and efficient method that often leads to reduced reaction times and high yields.[6]

Materials:

-

Ketone or aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

Sodium polysulfide (prepared in situ from Sodium Sulfide Nonahydrate (1.2 mmol, 288 mg) and Sulfur (0.2 mmol, 6.4 mg))

-

Water (5 mL)

-

Ultrasonic bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, prepare the sodium polysulfide solution by dissolving sodium sulfide nonahydrate (1.2 mmol) and sulfur (0.2 mmol) in water (5 mL) with stirring.

-

To this solution, add the ketone or aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 70 °C.

-

Monitor the reaction by TLC. Reactions are typically complete within 30-60 minutes.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product usually precipitates from the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the product with cold water and dry.

-

Further purification can be achieved by recrystallization from ethanol.[6]

Protocol 4: Solvent-Free Synthesis via Ball-Milling

This mechanochemical approach is a highly efficient and environmentally friendly solvent-free method that utilizes high-speed ball milling to drive the reaction.[7]

Materials:

-

Ketone or aldehyde (2.0 mmol)

-

Active methylene nitrile (2.0 mmol)

-

Elemental sulfur (2.0 mmol, 64 mg)

-

Morpholine (2.0 mmol, 0.17 mL)

-

Ball mill with stainless steel grinding jars and balls

-

Spatula

Procedure:

-

To a stainless steel grinding jar, add the ketone or aldehyde (2.0 mmol), active methylene nitrile (2.0 mmol), elemental sulfur (2.0 mmol), and morpholine (2.0 mmol).

-

Add the stainless steel grinding balls to the jar.

-

Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30-60 minutes.

-

After milling, open the jar in a well-ventilated fume hood.

-

The crude product is typically a solid powder.

-

Purify the product by washing with water followed by recrystallization from ethanol or by column chromatography.[7]

Data Presentation: Substrate Scope and Yields

The following tables summarize the representative yields of polysubstituted 2-aminothiophenes synthesized using the described protocols with various substrates.

Table 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes [2]

| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Malononitrile | 2 | 95 |

| 2 | Cyclopentanone | Malononitrile | 3 | 88 |

| 3 | Acetone | Malononitrile | 6 | 75 |

| 4 | 4-Methylcyclohexanone | Malononitrile | 2.5 | 92 |

| 5 | Cyclohexanone | Ethyl Cyanoacetate | 4 | 85 |

| 6 | Cyclopentanone | Ethyl Cyanoacetate | 5 | 81 |

Table 2: Piperidinium Borate Catalyzed Synthesis of 2-Aminothiophenes [4]

| Entry | Ketone | Active Methylene Nitrile | Time (min) | Yield (%) |

| 1 | Cyclohexanone | Malononitrile | 20 | 96 |

| 2 | Cyclopentanone | Malononitrile | 25 | 92 |

| 3 | 4-tert-Butylcyclohexanone | Malononitrile | 30 | 94 |

| 4 | Cycloheptanone | Malononitrile | 35 | 90 |

| 5 | Cyclohexanone | Ethyl Cyanoacetate | 45 | 88 |

| 6 | Cyclopentanone | Ethyl Cyanoacetate | 50 | 85 |

Table 3: Ultrasound-Assisted Synthesis of 2-Aminothiophenes in Water [6]

| Entry | Ketone/Aldehyde | Time (h) | Yield (%) |

| 1 | Cyclohexanone | 0.5 | 84 |

| 2 | Propiophenone | 1 | 76 |

| 3 | Butyrophenone | 1 | 68 |

| 4 | Isovalerophenone | 1 | 57 |

| 5 | Acetone | 0.5 | 86 |

| 6 | 2-Butanone | 0.5 | 79 |

Table 4: Solvent-Free Ball-Milling Synthesis of 2-Aminothiophenes [7]

| Entry | Ketone | Active Methylene Nitrile | Time (h) | Yield (%) |

| 1 | Acetophenone | Malononitrile | 24 | 41 |

| 2 | 4'-Methylacetophenone | Malononitrile | 24 | 35 |

| 3 | 4'-Methoxyacetophenone | Malononitrile | 24 | 38 |

| 4 | 4'-Chloroacetophenone | Malononitrile | 24 | 45 |

| 5 | Acetophenone | Ethyl Cyanoacetate | 24 | 32 |

| 6 | 4'-Methylacetophenone | Ethyl Cyanoacetate | 24 | 28 |

Troubleshooting

| Issue | Potential Cause | Solution |

| Low or No Yield | Inactive catalyst | Use fresh or properly stored catalyst. |

| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature. | |

| Impure starting materials | Purify starting materials before use. | |

| Insufficient reaction time | Monitor the reaction by TLC and allow it to go to completion. | |

| Formation of Byproducts | Incorrect stoichiometry | Carefully measure the molar equivalents of all reactants. |

| Reaction temperature too high | Optimize the reaction temperature to minimize side reactions. | |

| Difficulty in Product Isolation | Product is soluble in the work-up solvent | Use a different solvent for extraction or precipitation. |

| Emulsion formation during extraction | Add brine to break the emulsion. | |

| Challenges in Purification | Oily product that is difficult to recrystallize | Attempt purification by column chromatography. |

| Co-eluting impurities in column chromatography | Try a different solvent system for elution. |

Conclusion

The one-pot synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction and its modifications offers a powerful and versatile platform for accessing a diverse range of these valuable heterocyclic compounds. The protocols detailed in these application notes provide researchers with a selection of robust and efficient methods, including green and solvent-free options, to facilitate their synthetic endeavors in drug discovery and materials science. Careful attention to reaction parameters and purification techniques will enable the successful synthesis and isolation of a wide array of 2-aminothiophene derivatives for further investigation.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthese von 2-Aminothiophenen mittels Piperidiniumborat - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Direct Arylation of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed direct C-H arylation of heterocycles is a powerful and atom-economical method for the formation of carbon-carbon bonds, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] This application note provides a detailed protocol for the direct arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate. This reaction is of significant interest as the resulting 5-aryl-3-amino-4-methylthiophene-2-carboxylate derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The described methodology focuses on the C5-selective arylation of the thiophene ring, a common and favorable reaction pathway.[1]

Reaction Principle

The direct arylation of this compound proceeds via a palladium-catalyzed C-H activation at the C5 position of the thiophene ring. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, a base to facilitate the C-H activation step, and an aryl halide as the coupling partner. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity. Potassium acetate has been identified as a particularly effective base for this transformation, as it promotes the desired direct arylation while inhibiting potential N-arylation side reactions.[3]

Data Presentation

The following table summarizes the results of the palladium-catalyzed direct arylation of this compound with various aryl halides under optimized reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 78 |

| 3 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 75 |

| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 82 |

| 5 | 3-Bromoanisole | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 72 |

| 6 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 79 |

| 7 | 3-Iodoaniline | Pd(OAc)₂ (2) | KOAc | DMA | 150 | 20 | 69[3] |

Experimental Protocols

Materials and Equipment

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc), anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Argon or Nitrogen) supply

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

General Procedure for Direct C-H Arylation

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol).

-

Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylacetamide (DMA, 3-5 mL).

-

Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 150 °C for 20 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane).[3]

Visualizations

Reaction Pathway

Caption: Catalytic cycle for the palladium-catalyzed direct arylation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the direct arylation.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

DMA is a combustible liquid and an irritant. Avoid contact with skin and eyes.

-

Aryl halides can be toxic and irritant. Consult the specific safety data sheet (SDS) for each reagent.

-

The reaction is performed at high temperatures and should be conducted behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed direct C-H arylation of this compound offers an efficient and direct route to valuable 5-arylated thiophene derivatives. The provided protocol, utilizing palladium(II) acetate as the catalyst and potassium acetate as the base in DMA, has been shown to be effective for a range of aryl halides. This methodology is a valuable tool for researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

References

Application Notes and Protocols: Synthesis of Thieno[3,2-d]pyrimidines using Methyl 3-amino-4-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are considered bioisosteres of purines and have demonstrated a wide range of biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. Methyl 3-amino-4-methylthiophene-2-carboxylate is a readily available and versatile starting material for the synthesis of 5-methylthieno[3,2-d]pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one from this precursor and its subsequent conversion to a key intermediate for further chemical exploration.

Core Synthesis Pathway

The primary synthetic route involves the cyclocondensation of this compound with a one-carbon source, such as formamide or formamidine acetate, to form the pyrimidine ring. The resulting 5-methylthieno[3,2-d]pyrimidin-4(3H)-one can then be converted to 4-chloro-5-methylthieno[3,2-d]pyrimidine, a versatile intermediate for the introduction of various substituents at the 4-position through nucleophilic substitution reactions.

Caption: General synthesis pathway for 4-substituted thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclocondensation reaction to form the thieno[3,2-d]pyrimidinone core. Two common methods are provided.

Method A: Using Formamidine Acetate

This method is based on the reaction of the analogous methyl 3-aminothiophene-2-carboxylate with formamidine acetate[1].

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and formamidine acetate (1.5 eq.) in ethanol (3-5 mL per mmol of the starting material).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

Method B: Using Formamide

This method is a widely used alternative for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones[2][3].

-

Reaction Setup: Place this compound (1.0 eq.) in a round-bottom flask and add an excess of formamide (10-20 eq.).

-

Reaction Conditions: Heat the reaction mixture to 150-180°C for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess formamide, and dried under vacuum.

| Method | Reagent | Solvent | Temperature | Typical Yield | Reference |

| A | Formamidine Acetate | Ethanol | ~80°C | ~54% | [1] |

| B | Formamide | Neat | 150-180°C | 60-65% | [2][3] |

Yields are based on analogous reactions with unmethylated starting material and may vary.

Protocol 2: Synthesis of 4-Chloro-5-methylthieno[3,2-d]pyrimidine

This protocol details the conversion of the thienopyrimidinone to a key chloro-intermediate, which is highly useful for further derivatization[1].

-